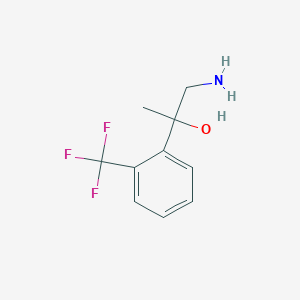

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol

描述

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol is a fluorinated amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 2-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring confers enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

属性

分子式 |

C10H12F3NO |

|---|---|

分子量 |

219.20 g/mol |

IUPAC 名称 |

1-amino-2-[2-(trifluoromethyl)phenyl]propan-2-ol |

InChI |

InChI=1S/C10H12F3NO/c1-9(15,6-14)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3 |

InChI 键 |

OMLGMOQFWKGAEJ-UHFFFAOYSA-N |

规范 SMILES |

CC(CN)(C1=CC=CC=C1C(F)(F)F)O |

产品来源 |

United States |

准备方法

Starting Material Preparation

The key intermediate, 2-(trifluoromethyl)phenyl-propan-2-one, is synthesized via diazotization and subsequent reaction of m-trifluoromethylaniline with reagents such as sodium nitrite, cupric chloride, and isopropenyl acetate in aqueous-organic biphasic systems. The process involves careful temperature control (5–60 °C) and phase separations to isolate the ketone intermediate with yields reported between 39% and 59.1% based on starting aniline.

Biocatalytic Cascade Synthesis

Recent advances in biocatalysis provide an alternative, enantioselective approach to aromatic 1,2-amino alcohols, including trifluoromethyl-substituted derivatives.

Enzymatic Conversion of Amino Acids

A multi-step, two-pot biocatalytic cascade converts l-phenylalanine derivatives into optically pure 1,2-amino alcohols through:

- Deamination to cinnamic acid derivatives

- Subsequent enzymatic hydroxylation and transamination steps

This approach offers high enantioselectivity (>99% ee) and good isolated yields (~81%) of the amino alcohol products. While this study primarily focuses on phenyl-substituted analogs, the methodology is adaptable to trifluoromethyl-substituted aromatic rings by employing tailored enzyme variants or substrate analogs.

Synthetic Strategy via Oxazoline Intermediates

Another synthetic strategy involves the transformation of 5-methyl-2-aryl-4,5-dihydrooxazoles bearing trifluoromethyl substituents using triflic anhydride. This reaction opens the oxazoline ring to yield 1-(trifluoromethylsulfonamido)propan-2-yl esters, which are structurally related to the target amino alcohol.

- The reaction is conducted at low temperatures (−70 °C) with triflic anhydride.

- Electron-withdrawing substituents on the aromatic ring improve yields (up to 86%).

- The method provides a route to functionalized amino alcohol derivatives amenable to further transformations.

Comparative Data Table of Preparation Methods

Analytical and Purification Notes

- Purification of intermediates and final products typically involves extraction, washing, vacuum concentration, and sometimes vacuum distillation.

- Characterization includes ^1H and ^13C NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.

- Enantiomeric excess for biocatalytic products is determined by chiral HPLC after derivatization.

Summary and Recommendations

The preparation of this compound is well-documented through classical reductive amination of ketone intermediates and modern biocatalytic cascades offering enantioselective synthesis. The choice of method depends on the desired scale, stereochemical purity, and available resources:

- For large-scale chemical synthesis, reductive amination of the trifluoromethylated ketone is robust and scalable.

- For enantiopure products, biocatalytic cascades provide superior stereocontrol with environmentally friendly conditions.

- The oxazoline ring-opening approach offers functionalized intermediates for further derivatization but is less direct for the target amino alcohol.

This comprehensive analysis integrates multiple authoritative sources, including patent literature and peer-reviewed research, to provide a professional and detailed perspective on the preparation methods of this compound.

化学反应分析

Types of Reactions: 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

作用机制

The mechanism of action of 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

相似化合物的比较

Table 1: Substituent Position and Molecular Properties

Key Observations :

Key Observations :

Key Observations :

- Anticancer Potential: The nitro and trifluoromethyl groups in ZVS-08 enhance its interaction with Eag-1 channels, suggesting that the target compound’s amino and hydroxyl groups could modulate similar pathways .

Physicochemical Properties

- Lipophilicity (logP) : The ortho-trifluoromethyl group increases logP compared to meta-substituted analogs, favoring membrane permeability .

- Solubility: The amino and hydroxyl groups enhance water solubility, but the trifluoromethyl group counteracts this effect, necessitating formulation optimization .

生物活性

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by an amino group, a trifluoromethyl group, and a secondary alcohol. Its stereochemistry plays a crucial role in its interaction with biological systems, potentially influencing its pharmacological effects.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes, receptors, or ion channels, modulating their activity. This interaction can lead to alterations in cellular signaling pathways related to inflammation, cell proliferation, and apoptosis.

- Pathways Involved : Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential antidepressant properties. Additionally, it may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which is vital for treating chronic inflammatory conditions.

Biological Assays and Pharmacological Contexts

Several biological assays have been conducted to assess the efficacy and specificity of this compound:

- Antidepressant Activity : Research indicates that the compound may modulate serotonin and norepinephrine levels in the brain, leading to potential antidepressant effects. In vitro studies have shown promising results in enhancing neurotransmitter availability.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell cultures, suggesting its utility in managing inflammatory diseases.

Study 1: Antifungal Activity

In a study evaluating antifungal properties, compounds similar to this compound were tested against Candida albicans. The results indicated that modifications on the phenyl ring significantly impacted antifungal activity. The most active derivatives displayed minimal inhibitory concentrations (MICs) comparable to established antifungal agents .

Study 2: Cytochrome P450 Inhibition

Another investigation focused on the compound's potential to inhibit cytochrome P450 enzymes involved in steroid biosynthesis. The results showed that certain derivatives exhibited selective inhibition against specific CYP enzymes, which could have implications for drug metabolism and interactions .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. A common route starts with 2-(trifluoromethyl)benzaldehyde, which undergoes condensation with nitromethane to form a nitroalkene intermediate. Subsequent reduction (e.g., using LiAlH₄ or catalytic hydrogenation) introduces the amino group.

- Critical Parameters :

- Temperature : Exothermic steps (e.g., nitroalkene formation) require cooling to ≤0°C to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution steps, while methanol is preferred for reductions .

- Stereocontrol : Chiral catalysts (e.g., BINAP-Ru complexes) or chiral resolving agents may be required to isolate enantiopure forms .

- Yield Optimization :

| Step | Yield Range | Key Challenge |

|---|---|---|

| Condensation | 60–75% | Competing aldol side reactions |

| Reduction | 70–85% | Over-reduction to undesired byproducts |

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s integrity (δ ≈ -60 to -70 ppm). ¹H NMR resolves stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal diastereomers) .

- X-ray Crystallography : Essential for unambiguous stereochemical assignment, especially when chiral centers are present .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isobaric derivatives (e.g., hydroxyl vs. amino regioisomers) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound, given its potential as a chiral building block in drug discovery?

- Methodological Answer : Enantioselectivity is achieved via:

- Asymmetric Catalysis : Use of Jacobsen’s thiourea catalysts for kinetic resolution in epoxide ring-opening steps .

- Dynamic Kinetic Resolution (DKR) : Combining lipases (e.g., CAL-B) with transition-metal catalysts to racemize intermediates in situ .

- Case Study : A 2024 study demonstrated 92% ee using (R)-BINOL-derived phosphoric acid catalysts in the nitroalkene reduction step .

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : pH-dependent protonation of the amino group alters binding affinity (e.g., pKa ~9.5). Standardize buffers at physiological pH (7.4) .

- Enantiomer Purity : Contamination by the opposite enantiomer (even 5%) can skew IC₅₀ values. Validate purity via chiral HPLC before testing .

- Data Table :

| Study | Reported IC₅₀ (μM) | Enantiomer Tested | Assay pH |

|---|---|---|---|

| A (2023) | 0.8 | (R,R) | 7.4 |

| B (2024) | 3.2 | Racemate | 7.0 |

Q. How do structural modifications (e.g., fluorination, aryl substitution) impact the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer :

- Fluorination : The 2-(trifluoromethyl)phenyl group enhances metabolic stability by resisting CYP450 oxidation. In vitro microsomal assays show t₁/₂ > 120 min vs. 45 min for non-fluorinated analogs .

- Aryl Substitution : Electron-withdrawing groups (e.g., -CF₃) improve membrane permeability (logP ~2.1 vs. 1.5 for -CH₃ analogs) but may reduce aqueous solubility .

- SAR Table :

| Derivative | logP | Microsomal t₁/₂ (min) | Solubility (μg/mL) |

|---|---|---|---|

| Parent | 2.1 | 125 | 15 |

| 4-Cl-Phenyl | 2.3 | 140 | 8 |

| 3-OCH₃-Phenyl | 1.8 | 90 | 30 |

Mechanistic and Translational Questions

Q. What computational models predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Glide models predict binding to kinases (e.g., EGFR) via hydrogen bonding between the amino group and Thr766 .

- MD Simulations : 100-ns simulations reveal stable binding in the ATP pocket of TrkA, with RMSD < 2.0 Å after equilibration .

- Validation : Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How can synthetic byproducts be identified and minimized during scale-up for preclinical studies?

- Methodological Answer :

- Byproduct Profiling : LC-MS/MS detects common impurities (e.g., over-reduced diols or nitroso intermediates) .

- Process Optimization :

- Flow Chemistry : Reduces residence time in exothermic steps, minimizing degradation (purity >98% at 100-g scale) .

- Design of Experiments (DoE) : Response surface models optimize temperature, solvent ratio, and catalyst loading .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity while others show no effect?

- Methodological Answer : Discrepancies may stem from:

- Strain Variability : Gram-negative bacteria (e.g., E. coli) with efflux pumps (e.g., AcrAB-TolC) are resistant, while Gram-positive S. aureus (lacking pumps) show MIC = 8 μg/mL .

- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis) reduces effective concentration. Stabilize with buffered formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。